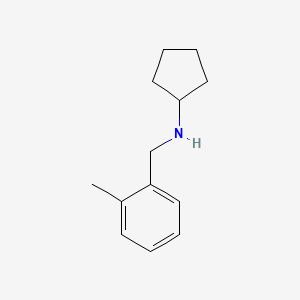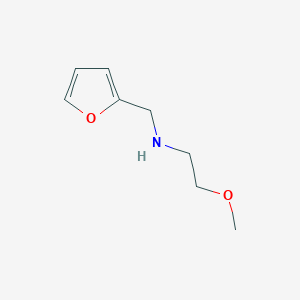
1-甲基-2-氧代-1,2-二氢喹啉-3-甲醛
描述
“1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a solid substance with a white or light yellow crystalline appearance . It has a special smell and exhibits relatively good solubility when dissolved in some organic solvents, such as ethanol, diethyl ether, and dichloromethane .
Synthesis Analysis
The synthesis of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” involves various methods. One common method is by reacting p-dichloroquinoline with formaldehyde . For specific preparation steps, reference may be made to relevant organic synthesis literatures or patents .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is represented by the InChI code1S/C11H9NO2/c1-12-10-5-3-2-4-8 (10)6-9 (7-13)11 (12)14/h2-7H,1H3 . Chemical Reactions Analysis
The compound has been used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides . It can also be used as a ligand for certain catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.2 . It has a density of 1.321, a melting point of 215℃, a boiling point of 326.6±41.0 °C (Predicted), and a flash point of 149.7°C . It also has a vapor pressure of 0.000214mmHg at 25°C and a refractive index of 1.671 .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde”, organized into distinct sections for clarity:
Synthesis of Tetrahydropyrimidines
This compound is used in a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines via the Biginelli reaction. This process involves using methyl arenes as a surrogate for aldehydes and eco-friendly lactic acid as a green catalyst in solvent-free conditions .
Inhibition of Acetylcholinesterase Enzyme
New derivatives of this compound have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme, which is an important target in the treatment of Alzheimer’s disease .
Extraction Processes
The compound has been involved in extraction processes where unreacted benzoic acid derivatives are removed using acid-base extraction with an aqueous solution of sodium bicarbonate .
Synthesis of Thiosemicarbazones
It serves as a precursor in the synthesis of thiosemicarbazones-N-4-substituted pro-ligands and their Cu(II) complexes, which have potential applications in medicinal chemistry .
Formation of Carboxamide Derivatives
The compound is utilized in the synthesis and characterization of novel carboxamide derivatives, which are important intermediates in pharmaceutical research .
安全和危害
During use or storage, care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions . It may be irritating to the eyes, skin, and respiratory tract, so appropriate personal protective equipment such as safety glasses, gloves, and respiratory protection should be worn during operation .
属性
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406782 | |
| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
67735-60-8 | |
| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?
A1: The research article highlights the use of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.
Q2: Could you elaborate on the green chemistry aspects of using 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in this specific synthesis?
A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

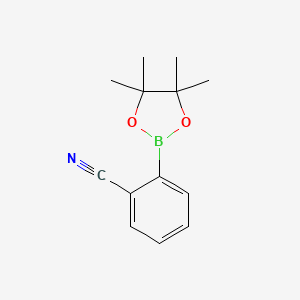
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
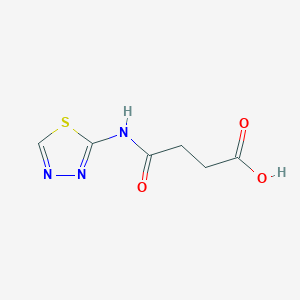
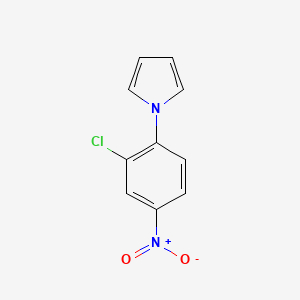
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
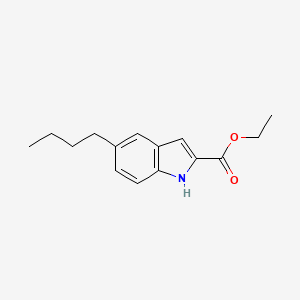

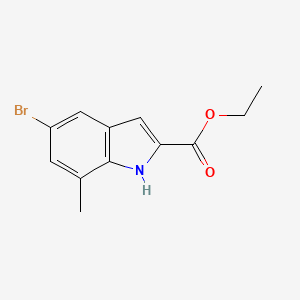
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)

